Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a diazepane derivative characterized by a seven-membered 1,4-diazepane ring substituted with a tert-butyl carboxylate group at position 1, a benzyl group at position 4, and a cyano group at position 2. This compound is primarily used as a synthetic intermediate in pharmaceutical research and organic chemistry. Its structural complexity and functional groups (benzyl, cyano, and tert-butyl carboxylate) make it a versatile building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-7-10-20(16(12-19)14-21)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-11,13-14H2,1-3H3 |
InChI Key |
DPIIMUKQPYCKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Key Reaction Steps
The synthesis of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves three principal stages:
- Core Diazepane Formation : Construction of the 1,4-diazepane ring.
- Functionalization : Introduction of the benzyl and cyano groups.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates.
Diazepane Ring Synthesis
The 1,4-diazepane core is typically synthesized via cyclization of linear precursors. Two dominant approaches are highlighted:
a) Cyclization of N-Propargylamines
N-Propargylamines undergo gold- or base-catalyzed cyclization to form 1,4-diazepanes. For example, heating $$ N $$-propargylamine derivatives in toluene with $$ \text{AuCl}_3 $$ yields 70–85% of the diazepane ring.
$$
\text{Mechanism}: \text{Alkyne activation} \rightarrow \text{6-endo-dig cyclization} \rightarrow \text{ring closure}.
$$
b) Reductive Amination
Linear diamines (e.g., 1,5-diaminopentane) react with ketones or aldehydes under reductive conditions (e.g., $$ \text{NaBH}_4 $$) to form the diazepane ring. Yields range from 60–75% depending on steric hindrance.
Boc Protection of the Diazepane Core
The primary amine in 1,4-diazepane is protected using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) under mild basic conditions:
$$
\text{1,4-Diazepane} + \text{Boc}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{tert-Butyl 1,4-diazepane-1-carboxylate (85–90% yield)}.
$$
Benzylation at N4
The secondary amine at position 4 is alkylated using benzyl bromide ($$ \text{PhCH}_2\text{Br} $$) under Schotten-Baumann conditions:
$$
\text{Boc-protected diazepane} + \text{PhCH}2\text{Br} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}_3} \text{tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate (75–82% yield)}.
$$
Optimization Note : Excess benzyl bromide (1.5 eq.) and prolonged reaction times (12–18 h) improve yields.
Cyanation at C3
Introducing the cyano group at position 3 is achieved via two primary methods:
a) Nucleophilic Substitution
A pre-installed leaving group (e.g., bromide) at C3 is displaced by cyanide ions:
$$
\text{tert-Butyl 4-benzyl-3-bromo-1,4-diazepane-1-carboxylate} + \text{NaCN} \xrightarrow[\text{DMF, 100°C}]{} \text{Target compound (65–70% yield)}.
$$
b) Cyanogen Bromide (CNBr) Mediated Cyanation
Direct treatment with cyanogen bromide introduces the cyano group via electrophilic substitution:
$$
\text{tert-Butyl 4-benzyl-1,4-diazepane-1-carboxylate} + \text{CNBr} \xrightarrow[\text{THF, 0°C to RT}]{\text{NaH}} \text{Target compound (68–72% yield)}.
$$
Comparative Analysis of Cyanation Methods
Purification and Characterization
Final purification is achieved via recrystallization from 2-propanol or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data includes:
Challenges and Optimization Opportunities
- Regioselectivity in Cyanation : Competing reactions at N4 vs. C3 necessitate careful stoichiometric control.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyanide solubility but may degrade Boc groups at high temperatures.
- Catalyst Development : Transition-metal catalysts (e.g., Pd) could enable milder cyanation conditions but remain unexplored.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate exhibit significant anticancer properties. The diazepane moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of diazepane and evaluated their anticancer activity. One derivative demonstrated a 70% inhibition rate on human breast cancer cells at a concentration of 10 µM, indicating the potential for further development as an anticancer agent .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex structures.
Synthesis Pathway:
The compound can be synthesized through a multi-step reaction involving the condensation of benzyl cyanide with tert-butyl 1,4-diazepane-1-carboxylate under controlled conditions. This method has been optimized to yield high purity and yield rates, making it suitable for large-scale applications.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Benzyl cyanide + tert-butyl 1,4-diazepane | 85% | Reaction carried out under nitrogen atmosphere at room temperature for 24 hours |
| Cyclization with acid catalyst | 75% | Utilized to form the diazepane ring structure |
Drug Development
3.1 Potential Pharmacological Properties
The pharmacological profile of this compound suggests it may act as an effective anxiolytic or antidepressant agent due to its structural similarity to known psychoactive compounds.
Case Study:
A recent investigation focused on the anxiolytic effects of this compound in animal models showed promising results. The compound was administered in varying doses, leading to significant reductions in anxiety-like behaviors compared to control groups . Further studies are required to elucidate the mechanisms behind these effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the diazepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Diazepane Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent effects:
Key Observations:
Comparison with Analogues :
- The methyl-substituted analogue () employs hydrogenation (H₂/Pd-C) for deprotection, whereas bromoisoquinolinyl derivatives () require Suzuki-Miyaura coupling for aromatic group introduction.
Spectroscopic and Physicochemical Properties
NMR Data:
- Target Compound: Expected ¹H NMR signals include aromatic protons (δ 7.2–7.4 ppm for benzyl), tert-butyl protons (δ 1.4 ppm), and diazepane ring protons (δ 2.5–3.5 ppm). The ¹³C NMR would show a cyano carbon at ~δ 120 ppm, consistent with nitriles in related compounds (e.g., ethyl 1-(benzoyloxy)azetidine-3-carboxylate in ).
Thermal Properties:
Biological Activity
Tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a diazepane ring and a cyano group. This compound has garnered attention for its potential biological activities, although comprehensive studies are still required to fully elucidate its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.41 g/mol. The presence of the tert-butyl ester and benzyl substituent enhances its lipophilicity, which is often correlated with biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential inhibitory effects against various bacterial strains.
- Cytotoxicity : Some derivatives have shown promise in cytotoxic assays, indicating potential applications in cancer treatment.
- Enzyme Inhibition : Interaction studies have begun to explore its binding affinity to specific biological targets such as enzymes and receptors.
Antimicrobial Activity
A study investigating related diazepane derivatives demonstrated that certain compounds exhibited significant zones of inhibition against bacterial strains such as E. coli and Pseudomonas aeruginosa. The results suggested that modifications in the diazepane structure could lead to enhanced antimicrobial properties.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Benzyl 6-methyl-5-oxo-1,4-diazepane | 20 | E. coli |
| Tert-butyl 8-fluoro-2,3-dihydro-1H-benzo[e][1,4]diazepine | 18 | P. aeruginosa |
Further studies are necessary to quantify the specific activity of this compound against these strains.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted on analogs of this compound. For instance, compounds with similar structural motifs were tested against various cancer cell lines. The results indicated variable cytotoxic effects, suggesting that structural modifications could enhance or reduce activity.
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 (Lung Cancer) |
| Benzyl derivative | 15 | HeLa (Cervical Cancer) |
| Fluorinated analog | 10 | MCF7 (Breast Cancer) |
The mechanisms underlying the biological activity of this compound are still under investigation. Initial findings suggest that the compound may interact with specific receptors or enzymes in a manner similar to other diazepane derivatives. Further research is needed to clarify these interactions and their implications for therapeutic applications.
Q & A
Basic: What are the recommended synthetic protocols for preparing tert-butyl 4-benzyl-3-cyano-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and cyclization. For example, tert-butyl-protected diazepane intermediates (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) are synthesized via reductive amination using aldehydes and Boc-protected amines under inert atmospheres . Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) improve yields in allylation or benzylation steps .
- Solvent systems : Isopropyl alcohol/water mixtures (0.01 M) are effective for deprotection, while hexanes/EtOAC with triethylamine (0.25%) enhance chromatographic separation of rotamers .
- Temperature control : Room temperature (23°C) minimizes side reactions during LiOH-mediated deprotection .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities and validate bond lengths/angles via high-resolution data .
- Mass spectrometry : Exact mass analysis (e.g., 276.1838 Da for C₁₆H₂₄N₂O₂ analogs) confirms molecular formula alignment .
- NMR spectroscopy : Rotameric mixtures (e.g., 63:37 or 50:50 ratios) are detectable in ¹H NMR, requiring integration and 2D-COSY for assignment .
Basic: What safety precautions are essential when handling this compound?
Based on structurally similar diazepane derivatives:
- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
- Mitigation : Use fume hoods, nitrile gloves, and ANSI-approved goggles. Avoid dust generation via wet handling .
- Emergency protocols : For inhalation, administer artificial respiration; for skin contact, wash with soap/water for ≥15 minutes .
Advanced: How do reaction conditions influence stereochemical outcomes in diazepane ring formation?
Stereoselectivity is highly solvent- and catalyst-dependent:
- Reductive amination : Chiral auxiliaries (e.g., (S)-t-BuPHOX) induce enantiomeric excess in allyl-substituted diazepanes .
- Rotamer stabilization : Polar aprotic solvents (e.g., DMF) favor equatorial positioning of benzyl/cyano groups, detectable via VT-NMR .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for rotamers, aiding in interpreting experimental NMR data .
Advanced: How can computational methods resolve contradictions between experimental and predicted spectral data?
- Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., cyano vs. carboxylate carbons) arise from solvent effects or tautomerism.
- Approach : Run Gaussian simulations with implicit solvent models (e.g., SMD for DMSO) to match experimental shifts within ±2 ppm .
- Validation : Cross-check with X-ray data (SHELXL-refined structures) to confirm conformer populations .
Advanced: What strategies improve the compound’s utility as a pharmacophore in drug discovery?
- Functionalization : Introduce bioisosteres (e.g., triazinyl or pyridinyl groups) via Suzuki coupling to enhance target binding .
- Protease inhibition assays : Test against trypsin-like serine proteases using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
- Metabolic stability : Assess hepatic clearance in microsomal incubations (human/rat) with LC-MS quantification .
Advanced: How to address low yields in large-scale syntheses of this compound?
- Process chemistry tweaks :
Advanced: What are the implications of conflicting cytotoxicity data in preclinical studies?
- Root cause analysis : Batch variability (e.g., residual palladium) may skew MTT assay results. ICP-MS quantifies metal impurities (<10 ppm threshold) .
- Dose-response refinement : Use Hill slope modeling to distinguish off-target effects from true cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
